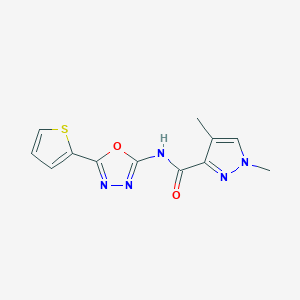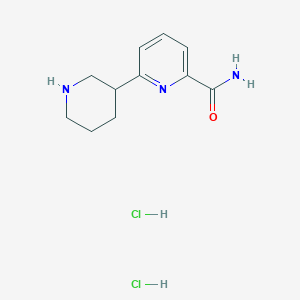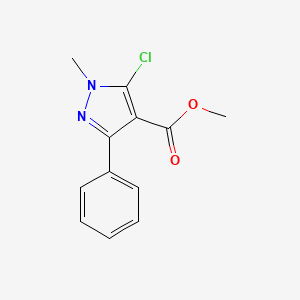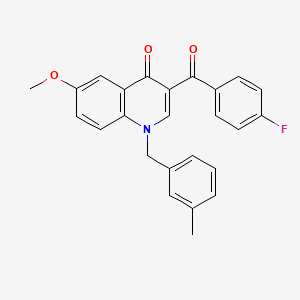
3-(4-fluorobenzoyl)-6-methoxy-1-(3-methylbenzyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorobenzoyl)-6-methoxy-1-(3-methylbenzyl)quinolin-4(1H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a quinoline derivative that has shown promising results in various studies, making it a subject of interest for researchers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activities
A series of isatin derivatives, including quinoxalines and indolin-2-ones, were synthesized to explore their cytotoxic activities against cancer cell lines such as HeLa, SK-BR-3, and MCF-7. These compounds showed significant in vitro cytotoxic activities, highlighting the potential therapeutic applications of quinoline derivatives in cancer treatment (Reddy et al., 2013).
Anti-Inflammatory Activity
Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized and found to exhibit potential anti-inflammatory activity. These compounds demonstrated inhibitory effects on LPS-induced NO secretion, suggesting their use in the development of anti-inflammatory drugs (Sun et al., 2019).
Potential as Antioxidants and Radioprotectors
Quinoline derivatives, particularly aminoquinolines, are being investigated for their potential as antioxidants and radioprotectors. The research into these compounds is driven by their efficacy as fluorophores in biochemistry and medicine, indicating their broader applications in studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Synthesis of Isoaporphine and Tetrahydroisoquinoline Derivatives
Research has been conducted on the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives from dibenzo[de,h]quinolin-7-one and its derivatives. These compounds have potential applications in various therapeutic areas, demonstrating the versatility of quinoline derivatives in drug development (Sobarzo-Sánchez et al., 2010).
Anticancer Activity of Triazoloquinoline-Derived Ureas
A new series of 1,2,4-triazoloquinoline derivatives were synthesized to meet structural requirements for anticancer activity. Some of these compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential for quinoline derivatives in cancer therapy (Reddy et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-16-4-3-5-17(12-16)14-27-15-22(24(28)18-6-8-19(26)9-7-18)25(29)21-13-20(30-2)10-11-23(21)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBRGKGUFCDBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-((2,3-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2955403.png)

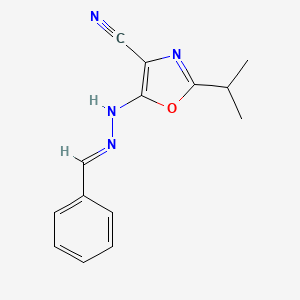

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955408.png)

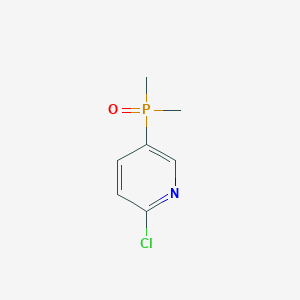
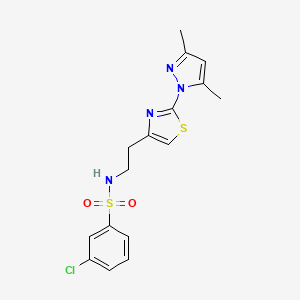
![2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2955413.png)


